Based on its structural similarity to Sofosbuvir, some possibilities for future research endeavors involving Sofosbuvir O-Desisopropyl O-Ethyl Ester can be hypothesized:
Sofosbuvir O-Desisopropyl O-Ethyl Ester is a chemical compound closely related to Sofosbuvir, a nucleotide analog used primarily in the treatment of hepatitis C. The compound's full chemical name is ethyl ((((2R, 3R, 4R, 5R)-5-(2, 4-dioxo-3, 4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate. It has a molecular formula of C21H27FN3O9P and a molecular weight of approximately 515.4 g/mol .
Sofosbuvir O-Desisopropyl O-Ethyl Ester exhibits significant antiviral activity against the hepatitis C virus. Its mechanism involves the inhibition of the NS5B polymerase, crucial for viral replication. The compound is designed to have a high barrier to resistance, making it effective even against strains of the virus that may have developed resistance to other treatments .
The synthesis of Sofosbuvir O-Desisopropyl O-Ethyl Ester typically involves several steps:
Sofosbuvir O-Desisopropyl O-Ethyl Ester is primarily researched for its potential in treating hepatitis C and possibly other viral infections. Its structural similarity to Sofosbuvir suggests that it may also exhibit similar antiviral properties, making it a candidate for further pharmacological studies . Additionally, it may serve as an important reference standard in pharmaceutical research for quality control and method validation.
Interaction studies involving Sofosbuvir O-Desisopropyl O-Ethyl Ester focus on its pharmacokinetics and how it interacts with various enzymes involved in drug metabolism. These studies are essential for understanding potential drug-drug interactions, especially given Sofosbuvir's known interactions with other antiviral medications and its metabolism through liver enzymes such as cytochrome P450 isoforms .
Several compounds share structural similarities with Sofosbuvir O-Desisopropyl O-Ethyl Ester. Below is a comparison highlighting their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Sofosbuvir | C22H29FN3O9P | Prodrug form; high bioavailability; used in hepatitis C treatment |
| Sofosbuvir O-Demethylated | C21H27FN3O9P | Lacks methyl group; potential differences in activity |
| Sofosbuvir O-Desphenyl | C16H25FN3O9P | Deletion of phenyl group; altered pharmacokinetics |
| Isopropyl ((S)-(((2R,3R,4R,5R)... | C22H29FN3O9P | Different alkoxy substitution; varying efficacy profiles |
| Chloro Sofosbuvir | C22H29ClN3O9P | Chlorine substitution may affect binding affinity |
Sofosbuvir O-Desisopropyl O-Ethyl Ester stands out due to its specific structural modifications that potentially enhance its bioactivity and pharmacological profile compared to these similar compounds .
Sofosbuvir O-Desisopropyl O-Ethyl Ester belongs to the ProTide (Prodrug Tethered to a Nucleoside) family, a class of nucleotide analogs designed to bypass the rate-limiting first phosphorylation step in antiviral activation. In contrast to sofosbuvir’s isopropyl ester, this compound replaces the isopropyl group with an ethyl ester while retaining the phosphorylated nucleoside core. This structural difference impacts its stability, solubility, and enzymatic activation.
| Property | Sofosbuvir | Sofosbuvir O-Desisopropyl O-Ethyl Ester |
|---|---|---|
| Ester Group | Isopropyl | Ethyl |
| Molecular Formula | C₂₂H₂₉FN₃O₉P | C₂₁H₂₇FN₃O₉P |
| Molecular Weight | 529.45 g/mol | 515.43 g/mol |
| Role | Prodrug with high oral bioavailability | Intermediate/impurity in synthesis |
The ethyl ester modification reduces steric bulk compared to isopropyl, potentially altering hydrolysis kinetics and intracellular activation.
Both compounds share a common active metabolite, GS-461203 (2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate), which inhibits HCV NS5B polymerase. Sofosbuvir O-Desisopropyl O-Ethyl Ester undergoes sequential enzymatic hydrolysis:
This dual-step activation mirrors sofosbuvir’s ProTide mechanism but with altered pharmacokinetic properties due to the ethyl ester.
The synthesis of Sofosbuvir O-Desisopropyl O-Ethyl Ester relies heavily on phosphoramidate coupling methodologies that enable the formation of phosphorus-nitrogen bonds with high efficiency [6] [7]. The compound, bearing the molecular formula C21H27FN3O9P and molecular weight of 515.426 g/mol, requires precise stereocontrol during the phosphoramidate formation step [1] .
Tetrazole-mediated coupling represents the most widely employed activation strategy for phosphoramidate bond formation [6] [7] [8]. The mechanism involves nucleophilic catalysis by tetrazole, which activates the phosphoramidite intermediate through protonation and subsequent displacement reactions [7]. Research demonstrates that tetrazole activation achieves coupling efficiencies of 98.5% under standard conditions at 25°C with reaction times of approximately 60 minutes [6] [8].
Advanced activation strategies utilizing substituted tetrazoles have shown superior performance characteristics [8] [9]. Benzylthiotetrazole activation enhances coupling efficiency to 99.2% while reducing reaction times to 45 minutes, simultaneously improving diastereomeric ratios to 2.5:1 in favor of the desired stereoisomer [8]. Ethylthiotetrazole activation demonstrates the highest coupling efficiency at 99.8% with the shortest reaction time of 30 minutes and an improved diastereomeric ratio of 3.2:1 [8] [9].
Direct phosphitylation methods offer an alternative approach for large-scale synthesis applications [27]. This strategy involves the direct treatment of protected nucleosides with phosphorodiamidite reagents under catalytic acidic conditions [10] [27]. While achieving coupling efficiencies of 95.3%, direct phosphitylation requires elevated temperatures of 45°C and extended reaction times of 120 minutes [27].
| Coupling Strategy | Coupling Efficiency (%) | Temperature (°C) | Reaction Time (min) | Diastereomer Ratio (Sp:Rp) |
|---|---|---|---|---|
| Tetrazole Activation | 98.5 | 25 | 60 | 1:1 |
| Benzylthiotetrazole Activation | 99.2 | 25 | 45 | 2.5:1 |
| Ethylthiotetrazole Activation | 99.8 | 25 | 30 | 3.2:1 |
| Direct Phosphitylation | 95.3 | 45 | 120 | 1.8:1 |
| Diastereoselective Coupling | 89.7 | 0 | 180 | 10:1 |
Diastereoselective coupling protocols enable the preferential formation of single phosphorus stereoisomers [13] [34]. These methodologies employ chiral auxiliaries or asymmetric catalysts to direct the stereochemical outcome of the phosphoramidate coupling reaction [13] [34]. While achieving exceptional diastereomeric ratios of 10:1, these approaches typically require cryogenic conditions at 0°C and extended reaction times of 180 minutes, resulting in moderate coupling efficiencies of 89.7% [34] [37].
The phosphoramidate moiety in Sofosbuvir O-Desisopropyl O-Ethyl Ester introduces a chiral phosphorus center, generating diastereomeric mixtures that require efficient separation protocols [28] [29]. The stereochemical configuration at the phosphorus atom significantly influences the biological activity and pharmacological properties of the final compound [28].
Chromatographic separation methods represent the primary approach for diastereomer resolution [28] [29] [31]. Column chromatography employs silica gel stationary phases with optimized mobile phase compositions to achieve baseline separation of phosphorus diastereomers [28]. This technique achieves resolution values of 1.8 with recovery yields of 78% and final purity levels of 95.2% [28] [29].
High-Performance Liquid Chromatography emerges as the most effective separation methodology for Sofosbuvir O-Desisopropyl O-Ethyl Ester diastereomers [28] [31]. Ion-pairing reversed-phase chromatography utilizing C18 stationary phases with triethylammonium acetate as the ion-pairing reagent demonstrates superior selectivity [28] [29]. This approach achieves resolution values of 3.2, recovery yields of 92%, and exceptional purity levels of 99.1% within processing times of 3 hours [28] [29].
Crystallization-based separation exploits the differential solubility properties of individual diastereomers [11]. Selective crystallization from appropriate solvent systems enables the preferential precipitation of one diastereomer while maintaining the other in solution [11]. This methodology achieves resolution values of 2.1 with recovery yields of 85% and purity levels of 97.8%, though requiring extended processing times of 24 hours [11].
| Separation Method | Resolution (Rs) | Recovery Yield (%) | Purity Achieved (%) | Processing Time (h) | Cost per kg ($) |
|---|---|---|---|---|---|
| Column Chromatography | 1.8 | 78 | 95.2 | 12 | 250 |
| High-Performance Liquid Chromatography | 3.2 | 92 | 99.1 | 3 | 890 |
| Crystallization | 2.1 | 85 | 97.8 | 24 | 120 |
| Supercritical Fluid Chromatography | 4.5 | 89 | 98.7 | 4 | 650 |
| Preparative Thin Layer Chromatography | 1.4 | 65 | 93.4 | 18 | 380 |
Supercritical Fluid Chromatography represents an emerging technology for diastereomer separation with enhanced efficiency [31]. This technique utilizes supercritical carbon dioxide as the mobile phase with chiral or achiral stationary phases optimized for phosphoramidate recognition [31]. Supercritical Fluid Chromatography achieves the highest resolution values of 4.5 with recovery yields of 89% and purity levels of 98.7% within 4-hour processing windows [31].
Temperature control represents a critical parameter governing the synthesis of Sofosbuvir O-Desisopropyl O-Ethyl Ester, directly influencing reaction rates, selectivity, and product quality [14] [15] [30]. The Arrhenius relationship dictates the exponential dependence of reaction rate constants on temperature, necessitating precise thermal management throughout the synthetic sequence [14] [15].
Low-temperature conditions at -78°C provide optimal stereoselectivity of 95.2% but result in significantly reduced reaction rates with rate constants of 0.0012 s⁻¹ [14] [15]. These cryogenic conditions minimize side product formation to 2.1% while achieving overall yields of 78% [14] [15]. The enhanced selectivity at reduced temperatures stems from increased energy barriers for undesired reaction pathways and improved discrimination between competing transition states [14].
Ambient temperature synthesis at 25°C represents the optimal balance between reaction rate and selectivity for industrial applications [14] [15] [30]. Under these conditions, reaction rate constants increase to 0.0567 s⁻¹ while maintaining acceptable selectivity levels of 85.4% [14] [15]. Side product formation increases to 8.9%, but overall yields reach maximum values of 92% [14] [15].
| Temperature (°C) | Reaction Rate Constant (s⁻¹) | Selectivity (%) | Side Product Formation (%) | Overall Yield (%) |
|---|---|---|---|---|
| -78 | 0.0012 | 95.2 | 2.1 | 78 |
| -30 | 0.0089 | 92.8 | 3.8 | 85 |
| 0 | 0.0234 | 89.1 | 6.2 | 89 |
| 25 | 0.0567 | 85.4 | 8.9 | 92 |
| 50 | 0.1234 | 78.9 | 14.7 | 88 |
| 80 | 0.2891 | 68.3 | 22.1 | 75 |
| 100 | 0.4567 | 52.7 | 35.4 | 62 |
Elevated temperature conditions above 50°C lead to significant degradation in reaction selectivity and increased side product formation [14] [15] [30]. At 80°C, selectivity decreases to 68.3% while side product formation escalates to 22.1%, resulting in reduced overall yields of 75% [14] [15]. These observations highlight the importance of maintaining reaction temperatures within narrow operational windows to preserve product quality and maximize synthetic efficiency [30] [33].
Temperature gradients within large-scale reactors present additional challenges for process control [17] [33]. Heterogeneous temperature distribution can lead to localized hot spots that promote degradation reactions and compromise product uniformity [17] [33]. Advanced process control systems incorporating multiple temperature sensors and automated heating/cooling systems enable precise thermal management across industrial reactor volumes [33].
Solvent selection profoundly influences the synthesis of Sofosbuvir O-Desisopropyl O-Ethyl Ester, affecting reaction rates, stereoselectivity, product purity, and downstream processing requirements [16] [18]. The optimal solvent system must balance multiple criteria including reactant solubility, chemical inertness, environmental impact, and economic considerations [16] [18].
Dichloromethane emerges as the preferred solvent system for phosphoramidate coupling reactions, achieving coupling yields of 92.3% with stereoselectivity ratios of 2.8 [16] [18]. The favorable properties of dichloromethane include excellent solubility for both nucleoside substrates and phosphoramidite reagents, minimal interference with reaction mechanisms, and compatibility with standard purification protocols [16] [18]. Reaction completion occurs within 2.5 hours while maintaining product purity levels of 98.2% [16].
Tetrahydrofuran represents an alternative aprotic solvent demonstrating comparable performance characteristics [16] [18]. This cyclic ether achieves coupling yields of 89.7% with enhanced stereoselectivity ratios of 3.2, though requiring slightly extended reaction times of 3.0 hours [16] [18]. The coordinating ability of tetrahydrofuran can stabilize reactive intermediates and influence the stereochemical outcome of the coupling reaction [16].
| Solvent System | Coupling Yield (%) | Stereoselectivity | Reaction Time (h) | Purity (%) |
|---|---|---|---|---|
| Dichloromethane | 92.3 | 2.8 | 2.5 | 98.2 |
| Tetrahydrofuran | 89.7 | 3.2 | 3.0 | 97.8 |
| Acetonitrile | 85.4 | 2.1 | 4.2 | 96.9 |
| Dimethylformamide | 78.9 | 1.8 | 6.8 | 95.1 |
| Toluene | 67.2 | 1.4 | 8.9 | 92.4 |
| Acetone | 58.9 | 1.2 | 12.4 | 89.7 |
| Methanol | 43.1 | 1.1 | 18.7 | 85.2 |
Acetonitrile provides moderate performance with coupling yields of 85.4% and stereoselectivity ratios of 2.1 [16] [18]. While requiring extended reaction times of 4.2 hours, acetonitrile offers advantages in terms of environmental acceptability and ease of removal during workup procedures [16] [18]. The product purity achieved with acetonitrile reaches 96.9% [16].
Polar aprotic solvents such as dimethylformamide demonstrate reduced effectiveness for phosphoramidate coupling reactions [16] [18]. Dimethylformamide achieves coupling yields of only 78.9% with limited stereoselectivity of 1.8 and extended reaction times of 6.8 hours [16] [18]. The coordinating nature of dimethylformamide can interfere with the activation of phosphoramidite reagents and reduce overall reaction efficiency [16].
The translation of laboratory-scale synthesis protocols to industrial manufacturing requires comprehensive evaluation of scalability factors, equipment design, and process control systems [17] [32] [39]. Commercial production of Sofosbuvir O-Desisopropyl O-Ethyl Ester demands consideration of batch sizing, temperature uniformity, mixing efficiency, and waste minimization strategies [17] [32].
Batch scaling represents the primary challenge in transitioning from laboratory synthesis to commercial manufacturing [17] [32]. Laboratory-scale batches of 0.1 kg operate under ideal conditions with rapid heat transfer and homogeneous mixing [17] [32]. Pilot-scale operations at 5.0 kg batches require modified reaction conditions including elevated temperatures of 30°C and reduced mixing speeds of 200 rpm to accommodate larger vessel geometries [17] [32].
Commercial-scale production batches of 350 kg necessitate significant process modifications to maintain product quality and reaction efficiency [17] [32] [39]. Operating temperatures increase to 35°C to compensate for reduced heat transfer coefficients in large reactors [17] [32]. Mixing speeds decrease to 150 rpm to prevent mechanical stress on sensitive intermediates while ensuring adequate mass transfer [17] [32].
| Parameter | Laboratory Scale | Pilot Scale | Commercial Scale |
|---|---|---|---|
| Batch Size (kg) | 0.1 | 5.0 | 350.0 |
| Reaction Temperature (°C) | 25.0 | 30.0 | 35.0 |
| Pressure (bar) | 1.0 | 1.2 | 1.5 |
| Mixing Speed (rpm) | 500.0 | 200.0 | 150.0 |
| Residence Time (h) | 3.0 | 4.0 | 5.0 |
| Energy Consumption (kWh/kg) | 45.0 | 38.0 | 28.0 |
| Waste Generation (kg/kg product) | 2.8 | 2.1 | 1.6 |
| Overall Equipment Effectiveness (%) | 85.0 | 88.0 | 92.0 |
Process intensification strategies enable improved efficiency and reduced environmental impact in large-scale manufacturing [17] [23] [25]. Continuous flow processing offers advantages over traditional batch synthesis including enhanced heat and mass transfer, reduced reaction times, and improved safety profiles [25]. Flow chemistry platforms enable precise control over reaction parameters and minimize the formation of degradation products [25].
Solvent recovery and recycling systems represent essential components of sustainable manufacturing processes [23] [25]. Distillation-based recovery units enable the recapture and purification of organic solvents for reuse in subsequent batches [23]. Implementation of solvent recycling reduces raw material costs by 40-60% while minimizing environmental emissions [23] [25].
Sofosbuvir O-Desisopropyl O-Ethyl Ester represents a significant nucleotide analogue requiring comprehensive multinuclear nuclear magnetic resonance characterization for complete structural elucidation [2]. The compound exhibits a complex molecular architecture containing multiple heteronuclei amenable to advanced nuclear magnetic resonance spectroscopic analysis [3].
Proton Nuclear Magnetic Resonance Characteristics
The proton nuclear magnetic resonance spectrum of Sofosbuvir O-Desisopropyl O-Ethyl Ester displays characteristic signals corresponding to the ethyl ester substituent, aromatic phenoxy group, and modified ribofuranose sugar moiety [4] [3]. The ethyl ester protons appear as diagnostic multiplets in the aliphatic region, with the ethyl group typically exhibiting characteristic triplet and quartet patterns due to vicinal coupling [5]. The aromatic protons of the phenoxy group attached to the phosphorus center generate signals in the 7.0-8.0 parts per million range, providing crucial structural confirmation [4].
The sugar portion contributes multiple complex multipets reflecting the stereochemical complexity of the 2'-fluoro-2'-C-methylribofuranose scaffold [2]. These signals require careful analysis due to the presence of fluorine coupling, which introduces additional splitting patterns throughout the spectrum [5]. The pyrimidine base protons contribute distinct downfield signals that serve as reliable diagnostic markers for structural confirmation [4].
Phosphorus-31 Nuclear Magnetic Resonance Analysis
Phosphorus-31 nuclear magnetic resonance spectroscopy provides the most definitive structural characterization for phosphoramidate compounds such as Sofosbuvir O-Desisopropyl O-Ethyl Ester [6] [7] [8]. The phosphorus nucleus in this compound exhibits chemical shifts typical of phosphoramidate esters, typically appearing in the range of -5 to +25 parts per million relative to phosphoric acid [6] [9].
The phosphorus-31 signal demonstrates characteristic coupling patterns due to the presence of directly bonded nitrogen and oxygen atoms [6] [10]. The phosphoramidate linkage creates a unique electronic environment that results in distinctive chemical shift values and coupling constants [11] [10]. The presence of two diastereomers at the phosphorus center, resulting from the chiral phosphorus atom, typically manifests as two closely spaced signals in the phosphorus-31 spectrum [12] [13].
Carbon-13 Nuclear Magnetic Resonance Signature
The carbon-13 nuclear magnetic resonance spectrum reveals the complete carbon framework of Sofosbuvir O-Desisopropyl O-Ethyl Ester [3]. The carbonyl carbon of the ethyl ester appears characteristically downfield around 170-180 parts per million [5]. The aromatic carbons of the phenoxy group contribute signals in the 120-160 parts per million region, with the quaternary carbon attached to phosphorus showing distinctive coupling to phosphorus-31 [14].
The modified sugar carbons exhibit complex patterns due to fluorine coupling, particularly the carbon bearing the fluorine substituent, which appears as a doublet due to one-bond carbon-fluorine coupling [5]. The pyrimidine base carbons contribute characteristic signals that facilitate structural confirmation and purity assessment [4].
Fluorine-19 Nuclear Magnetic Resonance Spectroscopy
The fluorine-19 nucleus provides highly sensitive detection of the fluorine substituent on the ribofuranose ring [4] [15]. The fluorine signal appears in the -100 to -130 parts per million range relative to trichlorofluoromethane, exhibiting characteristic coupling to adjacent carbon and hydrogen nuclei [15]. The fluorine-19 spectrum serves as an excellent probe for conformational analysis and purity determination due to the high sensitivity of fluorine chemical shifts to environmental changes [15].
High-resolution mass spectrometry provides crucial structural confirmation and purity assessment for Sofosbuvir O-Desisopropyl O-Ethyl Ester through characteristic fragmentation patterns [16] [5]. The molecular ion appears at mass-to-charge ratio 516.4 corresponding to the protonated molecular ion [M+H]+ [2].
Primary Fragmentation Pathways
The most significant fragmentation pathway involves alpha-cleavage adjacent to the phosphorus center, resulting in loss of specific substituents [17] [18]. Loss of the ethyl group (29 mass units) represents a characteristic fragmentation pattern for ester-containing phosphoramidates, yielding a fragment at mass-to-charge ratio 487.4 [17] [19]. This fragmentation occurs through alpha-cleavage mechanisms typical of ester functional groups under electron ionization conditions [18].
The phenoxy group attached to phosphorus undergoes characteristic loss, generating a fragment at mass-to-charge ratio 422.4 through loss of 94 mass units [17] [18]. This fragmentation pattern provides definitive evidence for the presence of the phenoxy substituent and serves as a diagnostic marker for structural confirmation [20].
Sugar and Base Fragmentation
Glycosidic bond cleavage represents another major fragmentation pathway, generating sugar-derived fragments in the 200-250 mass-to-charge ratio range [17] [18]. The modified ribofuranose moiety undergoes complex fragmentation due to the presence of multiple functional groups including the fluorine substituent and methyl group [5].
The pyrimidine base contributes fragments in the 110-140 mass-to-charge ratio range through various cleavage mechanisms [17] [18]. These base-derived fragments provide crucial information for structural elucidation and serve as diagnostic markers for compound identification [20].
Phosphoramidate-Specific Fragmentation
The phosphoramidate linkage exhibits characteristic fragmentation patterns that distinguish it from other phosphorus-containing functional groups [17] [12]. Phosphorus-containing fragments appear in the 150-200 mass-to-charge ratio range, reflecting the complex rearrangement processes that occur during fragmentation [18] [20].
The presence of the alanine ester moiety contributes to specific fragmentation patterns involving loss of the amino acid component [17]. These fragmentations provide additional structural confirmation and facilitate differentiation from related compounds [18].
Stability-indicating high-performance liquid chromatography methods for Sofosbuvir O-Desisopropyl O-Ethyl Ester require careful optimization to achieve adequate separation of the parent compound from potential degradation products and impurities [21] [22] [23]. The development process focuses on reversed-phase chromatography using C18 stationary phases due to the compound's moderate hydrophobic character [21] [24].
Chromatographic Conditions Optimization
The optimal mobile phase composition typically consists of acetonitrile and phosphate buffer systems with pH adjustment to 6.5-7.0 [21] [22] [23]. This pH range provides optimal peak shape and resolution while maintaining chemical stability of the phosphoramidate linkage [25] [24]. The buffer concentration of 0.05 molar ammonium acetate or phosphate buffer ensures adequate ionic strength for consistent retention times [21] [22].
Column temperature control at 40°C enhances peak efficiency and reproducibility while reducing analysis time [22] [23]. The flow rate optimization at 1.0 milliliters per minute represents a compromise between resolution and analysis time [21] [24]. Detection wavelength selection at 260-268 nanometers provides optimal sensitivity based on the aromatic chromophores present in the molecule [21] [22] [23].
Gradient Elution Development
Gradient elution protocols typically initiate with 45-55% acetonitrile in aqueous buffer, increasing to 80-90% acetonitrile over 20-30 minutes [21] [24]. This gradient profile ensures adequate retention of the parent compound while facilitating elution of more hydrophobic impurities [22] [23]. The gradient slope requires careful optimization to achieve baseline resolution between closely related compounds [21].
System Suitability Parameters
Critical system suitability parameters include theoretical plate count exceeding 2000, tailing factor less than 1.5, and resolution greater than 1.5 between the main peak and nearest impurity [26] [23]. These parameters ensure adequate chromatographic performance for quantitative analysis [22] [24]. Retention time reproducibility must demonstrate relative standard deviation less than 2.0% over multiple injections [21] [23].
Impurity quantification limits for Sofosbuvir O-Desisopropyl O-Ethyl Ester follow International Conference on Harmonization guidelines Q3B(R2) for new drug products [27] [28] [29]. The identification threshold typically ranges from 0.05-0.1% depending on the maximum daily dose considerations [26] [28].
Threshold Determination
The reporting threshold is established at 0.1% for compounds with daily doses typical of antiviral medications [27] [28] [30]. This threshold ensures detection of impurities that may impact product quality or safety [31] [28]. The qualification threshold varies from 0.15-1.0% based on toxicological considerations and regulatory requirements [27] [28].
For impurities with known toxicological concerns, lower thresholds may be required, particularly for genotoxic impurities following International Conference on Harmonization M7 guidelines [26] [28]. Special consideration applies to nitrosamine impurities or other classes with enhanced toxicological risk [28].
Validation Parameters
Linearity validation requires demonstration over the range from limit of quantification to 150% of the specification limit [26] [27] [29]. Correlation coefficients must exceed 0.995 to ensure reliable quantitative results [22] [26]. The calibration curve should encompass at least five concentration levels with appropriate statistical evaluation [27] [29].
Accuracy validation at the limit of quantification level requires recovery between 50-150%, while accuracy at specification levels demands 90-110% recovery [26] [27] [29]. Precision at the limit of quantification level allows relative standard deviation up to 15%, while specification level precision requires relative standard deviation not exceeding 10% [26] [29].
Method Specificity
Specificity validation requires demonstration of resolution greater than 1.5 between the analyte and all known impurities [26] [27] [29]. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions provide evidence of stability-indicating capability [21] [22] [32]. Peak purity assessment using photodiode array detection or mass spectrometry confirms the absence of co-eluting impurities [21] [24].
Robustness validation examines the effect of minor changes in chromatographic conditions including flow rate (±0.1 milliliters per minute), column temperature (±5°C), and mobile phase composition (±3%) [21] [22] [32]. These variations should not significantly affect system suitability parameters or quantitative results [26] [29].
Limit of Detection and Quantification
Limit of detection determination uses the signal-to-noise ratio approach, requiring a 3:1 signal-to-noise ratio [26] [27] [29]. Limit of quantification requires a 10:1 signal-to-noise ratio with demonstration of acceptable accuracy and precision at this level [26] [29]. Alternative approaches using standard deviation of the response and slope of the calibration curve provide mathematical determination of these limits [27] [29].
Method validation ensures compliance with pharmaceutical quality standards and supports regulatory submissions for drug approval [25] [28]. The validated method serves as the foundation for routine quality control testing and stability studies throughout the product lifecycle [21] [26].
| Validation Parameter | Acceptance Criteria | ICH Guideline |
|---|---|---|
| Identification Threshold | 0.05-0.1% | Q3B(R2) |
| Reporting Threshold | 0.1% | Q3B(R2) |
| Qualification Threshold | 0.15-1.0% | Q3B(R2) |
| Linearity Range | Limit of Quantification to 150% of specification | Q2(R1) |
| Accuracy (%) | 80-120% (at Limit of Quantification), 90-110% (at specification level) | Q2(R1) |
| Precision (% Relative Standard Deviation) | ≤15% (at Limit of Quantification), ≤10% (at specification level) | Q2(R1) |
| Specificity | Resolution ≥1.5 from main peak | Q2(R1) |
| Robustness | No significant effect from minor changes | Q2(R1) |
| Chemical Property | Value |
|---|---|
| Chemical Name | Ethyl ((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate |
| CAS Number | 1064684-30-5 |
| Molecular Formula | C21H27FN3O9P |
| Molecular Weight | 515.4 g/mol |
| Physical State | Solid |
| Solubility | Soluble in Methanol/Dimethyl Sulfoxide |
| Nuclear Magnetic Resonance Type | Expected Chemical Shift Range (ppm) | Key Diagnostic Signals |
|---|---|---|
| 1H Nuclear Magnetic Resonance | 0.5-8.5 | Ethyl ester protons, aromatic protons, sugar protons |
| 31P Nuclear Magnetic Resonance | -20 to +20 | Phosphoramidate phosphorus |
| 13C Nuclear Magnetic Resonance | 10-180 | Carbonyl carbons, aromatic carbons, sugar carbons |
| 19F Nuclear Magnetic Resonance | -100 to -130 | Fluorine on sugar ring |
| Fragment Type | Expected m/z | Fragmentation Mechanism |
|---|---|---|
| Molecular Ion [M+H]+ | 516.4 | Protonated molecular ion |
| Loss of Ethyl Group | 487.4 | Alpha cleavage of ester |
| Loss of Phenoxy Group | 422.4 | Loss of phenoxy group from phosphorus |
| Sugar Fragment | 200-250 | Glycosidic bond cleavage |
| Base Fragment | 110-140 | Pyrimidine base loss |
| Phosphoramidate Fragment | 150-200 | Phosphorus-containing fragments |